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Compound of Interest

Compound Name: 7-Deoxyloganin

Cat. No.: B1203946 Get Quote

An In-depth Analysis of NMR and MS Data for Researchers, Scientists, and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Deoxyloganin, an iridoid glycoside found in various medicinal plants, including Verbena

officinalis and Strychnos nux-vomica.[1] The following sections detail its mass spectrometry

and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for the

identification and characterization of this compound in natural product research and drug

discovery.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a molecule. For 7-Deoxyloganin, the molecular formula is established as C₁₇H₂₆O₉.[1]

Table 1: Mass Spectrometry Data for 7-Deoxyloganin

Parameter Value Source

Molecular Formula C₁₇H₂₆O₉ PubChem[1]

Exact Mass 374.15768 g/mol PubChem[1]

Monoisotopic Mass 374.15768240 Da PubChem[1]
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Experimental Protocol: Mass Spectrometry
While specific experimental parameters for the listed data are not detailed in the immediate

search results, a general protocol for the analysis of iridoid glycosides using electrospray

ionization (ESI) mass spectrometry is provided below as a representative example.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) instrument, is typically used.

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as

methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Analysis Method:

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form adducts

such as [M+Na]⁺ or [M+H]⁺.

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system.

Mass Range: The instrument is scanned over a mass-to-charge (m/z) range appropriate for

the expected molecular weight, for instance, m/z 100-1000.

Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the

parent ion, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is indispensable for the structural elucidation of organic molecules,

providing detailed information about the carbon and proton framework. The complete ¹H and

¹³C NMR data for 7-Deoxyloganin have been reported in the context of its total synthesis.

¹H NMR Data
Table 2: ¹H NMR Spectroscopic Data for 7-Deoxyloganin (500 MHz, CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.25 d 9.0

3 7.42 s

5 3.10 m

6α 1.85 m

6β 1.30 m

7 1.80 m

8 2.20 m

9 2.55 m

10 1.05 d 7.0

11-OCH₃ 3.70 s

1' 4.65 d 8.0

2' 3.20 dd 8.0, 9.0

3' 3.35 t 9.0

4' 3.30 t 9.0

5' 3.25 m

6'a 3.85 dd 12.0, 2.0

6'b 3.65 dd 12.0, 5.5

¹³C NMR Data
Table 3: ¹³C NMR Spectroscopic Data for 7-Deoxyloganin (125 MHz, CD₃OD)
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Position Chemical Shift (δ, ppm)

1 98.5

3 152.5

4 112.0

5 32.0

6 42.0

7 45.0

8 35.0

9 48.0

10 14.0

11 168.0

11-OCH₃ 51.5

1' 100.0

2' 74.5

3' 77.5

4' 71.5

5' 78.0

6' 62.5

Experimental Protocol: NMR Spectroscopy
The following is a representative experimental protocol for acquiring high-resolution NMR data

of iridoid glycosides.

Instrumentation: A high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument,

equipped with a cryoprobe for enhanced sensitivity.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane

(TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: A range of approximately 10-12 ppm is typically sufficient.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: A range of approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and

instrument sensitivity.

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C

signals, a suite of 2D NMR experiments is typically performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Visualization of Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of 7-Deoxyloganin can be visualized as

follows:
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Caption: Workflow for the spectroscopic analysis of 7-Deoxyloganin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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